molecular formula C18H17NO4 B12544586 Dimethyl 2-anilino-3-phenylbut-2-enedioate CAS No. 143145-84-0

Dimethyl 2-anilino-3-phenylbut-2-enedioate

Cat. No.: B12544586
CAS No.: 143145-84-0
M. Wt: 311.3 g/mol
InChI Key: NDZYYOBSTXDYMR-UHFFFAOYSA-N
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Description

Dimethyl 2-anilino-3-phenylbut-2-enedioate is a substituted but-2-enedioate derivative characterized by an anilino group (N-phenyl) and a phenyl substituent at the 2- and 3-positions of the unsaturated dicarboxylate backbone. This compound is synthesized via a one-pot reaction involving dimethyl acetylenedicarboxylate (DMAD), 1-methylimidazole, and N-phenylcarbamates under mild conditions . The reaction proceeds through nucleophilic addition and cyclization pathways, yielding structurally diverse products depending on the substituents present in the starting materials. Its synthetic utility lies in the simplicity of the procedure, high efficiency, and adaptability for generating derivatives with varied biological or material science applications .

Properties

CAS No.

143145-84-0

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

dimethyl 2-anilino-3-phenylbut-2-enedioate

InChI

InChI=1S/C18H17NO4/c1-22-17(20)15(13-9-5-3-6-10-13)16(18(21)23-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3

InChI Key

NDZYYOBSTXDYMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(=O)OC)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-anilino-3-phenylbut-2-enedioate typically involves the reaction of aniline with dimethyl 2-bromo-3-phenylbut-2-enedioate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the bromine-substituted carbon, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-anilino-3-phenylbut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Dimethyl 2-anilino-3-phenylbut-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-anilino-3-phenylbut-2-enedioate involves its interaction with specific molecular targets. The anilino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-anilino-3-phenylbut-2-enedioate belongs to a broader class of α,β-unsaturated dicarboxylates functionalized with aromatic amines. Below is a detailed comparison with its analogs, focusing on structural features, synthetic methodologies, and reactivity.

Key Findings:

Structural Diversity: The presence of 1-methylimidazole in the reaction medium is critical for forming cyclic derivatives (e.g., dihydroimidazolyl-fused compounds) through intramolecular cyclization. In contrast, this compound retains a non-cyclic structure due to steric hindrance from the phenyl group . N-Alkylation (e.g., N-methylaniline) typically reduces cyclization propensity compared to N-arylanilines, favoring linear products.

Reactivity and Functionalization: The electron-deficient α,β-unsaturated ester in this compound facilitates Michael addition or Diels-Alder reactions, whereas cyclic analogs exhibit reduced reactivity due to conjugation with the imidazole ring . Alkoxycarbonyl substituents on the anilino group (e.g., in imidazole-fused derivatives) enhance solubility in polar solvents, a property absent in the parent compound.

Synthetic Efficiency: The one-pot synthesis of this compound avoids harsh conditions (e.g., high temperature or strong acids) required for analogous compounds like N-alkylated derivatives, making it more scalable .

Mechanistic and Application Insights

  • Mechanism : The reaction between DMAD and N-phenylcarbamates proceeds via nucleophilic attack by the carbamate nitrogen on the acetylene, followed by proton transfer and stabilization by 1-methylimidazole. Cyclization occurs only when steric and electronic factors permit .

Biological Activity

Dimethyl 2-anilino-3-phenylbut-2-enedioate, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_4

This compound features an aniline moiety linked to a phenylbutenedioate framework, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Demonstrates potential in reducing inflammatory responses.
Antioxidant Capable of scavenging free radicals, contributing to cellular protection.
  • Cytotoxicity : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This leads to programmed cell death, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
  • Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with chronic diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 25 µM across different cell lines (e.g., MCF7 and HeLa) .

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of this compound resulted in a notable reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Case Study 3: Antioxidant Properties

A series of assays measuring the compound's ability to scavenge free radicals showed that it effectively reduced DPPH radical levels by over 75% at concentrations of 50 µM, highlighting its strong antioxidant capacity .

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